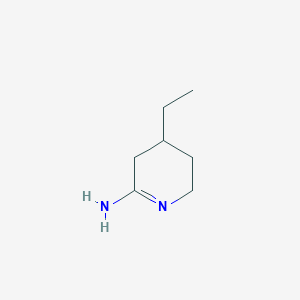
4-Ethyl-3,4,5,6-tetrahydropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-piperidinimine is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon and an imine group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-piperidinimine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylpiperidine with an appropriate amine source under hydrogenation conditions. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and is carried out under mild temperatures and pressures .
Industrial Production Methods: In an industrial setting, continuous-flow synthesis methods are often preferred due to their efficiency and scalability. For instance, the reductive amination process can be conducted in a micro fixed-bed reactor, which allows for enhanced mass transfer and reduced reaction times . This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Ethyl-2-piperidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed under hydrogenation conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of 4-Ethyl-2-piperidinimine.
Reduction: 4-Ethyl-2-piperidinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethyl-2-piperidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethyl-2-piperidinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
類似化合物との比較
Piperidine: A basic structure without the ethyl and imine groups.
4-Methyl-2-piperidinimine: Similar structure with a methyl group instead of an ethyl group.
2,6-Dimethylpiperidine: Contains two methyl groups at positions 2 and 6.
Uniqueness: 4-Ethyl-2-piperidinimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the imine functionality allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
特性
CAS番号 |
165384-45-2 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC名 |
4-ethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3,(H2,8,9) |
InChIキー |
CTTYZHUIOUHYSM-UHFFFAOYSA-N |
SMILES |
CCC1CCN=C(C1)N |
正規SMILES |
CCC1CCN=C(C1)N |
同義語 |
2-Pyridinamine,4-ethyl-3,4,5,6-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















